Cas no 864377-28-6 (4-(3-Bromophenyl)-2,6-diphenylpyrimidine)

4-(3-Bromophenyl)-2,6-diphenylpyrimidine 化学的及び物理的性質
名前と識別子
-
- 4-(3-bromophenyl)-2,6-diphenylpyrimidine
- BPMSGKUGXMWVBH-UHFFFAOYSA-N
- AK202393
- Pyrimidine, 4-(3-romophenyl)-2,6-iphenyl-
- 4-(3-Bromophenyl)-2,6-diphenylpyrimidine (ACI)
- CS-0060505
- SY055732
- DS-10301
- MFCD28962150
- AKOS027253027
- C22H15BrN2
- SCHEMBL8736553
- F18813
- SB58009
- DA-22721
- B4930
- 864377-28-6
- 4-(3-Bromophenyl)-2,6-diphenylpyrimidine
-
- MDL: MFCD28962150
- インチ: 1S/C22H15BrN2/c23-19-13-7-12-18(14-19)21-15-20(16-8-3-1-4-9-16)24-22(25-21)17-10-5-2-6-11-17/h1-15H
- InChIKey: BPMSGKUGXMWVBH-UHFFFAOYSA-N
- ほほえんだ: BrC1C=C(C2C=C(C3C=CC=CC=3)N=C(C3C=CC=CC=3)N=2)C=CC=1
計算された属性
- せいみつぶんしりょう: 386.04200
- どういたいしつりょう: 386.04186g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 25
- 回転可能化学結合数: 3
- 複雑さ: 403
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 25.8
- 疎水性パラメータ計算基準値(XlogP): 5.9
じっけんとくせい
- 密度みつど: 1.345
- ゆうかいてん: 134.0 to 138.0 deg-C
- ふってん: 450℃
- フラッシュポイント: 226℃
- PSA: 25.78000
- LogP: 6.24010
4-(3-Bromophenyl)-2,6-diphenylpyrimidine セキュリティ情報
-
記号:
- ヒント:に警告
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
4-(3-Bromophenyl)-2,6-diphenylpyrimidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM255400-25g |
4-(3-Bromophenyl)-2,6-diphenylpyrimidine |
864377-28-6 | 95% | 25g |
$124 | 2023-02-01 | |
eNovation Chemicals LLC | D595262-10g |
4-(3-Bromophenyl)-2,6-diphenylpyrimidine |
864377-28-6 | 97% | 10g |
$240 | 2024-06-05 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B4930-1g |
4-(3-Bromophenyl)-2,6-diphenylpyrimidine |
864377-28-6 | 98.0%(LC&N) | 1g |
1320.0CNY | 2021-08-12 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1131145-250mg |
4-(3-Bromophenyl)-2,6-diphenylpyrimidine |
864377-28-6 | 97% | 250mg |
¥42 | 2023-04-13 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1131145-25g |
4-(3-Bromophenyl)-2,6-diphenylpyrimidine |
864377-28-6 | 97% | 25g |
¥586.00 | 2024-04-28 | |
Alichem | A089000994-10g |
4-(3-Bromophenyl)-2,6-diphenylpyrimidine |
864377-28-6 | 95% | 10g |
$198.00 | 2023-08-31 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1131145-5g |
4-(3-Bromophenyl)-2,6-diphenylpyrimidine |
864377-28-6 | 97% | 5g |
¥120.00 | 2024-04-28 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B4930-1G |
4-(3-Bromophenyl)-2,6-diphenylpyrimidine |
864377-28-6 | >98.0%(HPLC)(N) | 1g |
¥105.00 | 2024-04-15 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JA015-5g |
4-(3-Bromophenyl)-2,6-diphenylpyrimidine |
864377-28-6 | 97% | 5g |
280.0CNY | 2021-08-12 | |
abcr | AB474130-25g |
4-(3-Bromophenyl)-2,6-diphenylpyrimidine, 98%; . |
864377-28-6 | 98% | 25g |
€436.70 | 2024-08-03 |
4-(3-Bromophenyl)-2,6-diphenylpyrimidine 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
1.2 Solvents: Methanol ; 6 h, rt
ごうせいかいろ 3
ごうせいかいろ 4
1.2 Reagents: Water
ごうせいかいろ 5
2.1 Reagents: Triethylamine , Oxygen Solvents: Acetonitrile ; 24 h, 50 °C
2.2 Solvents: Methanol ; 6 h, rt
ごうせいかいろ 6
ごうせいかいろ 7
4-(3-Bromophenyl)-2,6-diphenylpyrimidine Raw materials
- 3-Bromo-α-methylbenzyl alcohol
- 3-Bromobenzaldehyde
- Benzamide Oxime
- (2E)-3-(3-bromophenyl)-1-phenylprop-2-en-1-one
- 3-(3-Bromophenyl)-1-phenyl-2-propen-1-one O-acetyloxime
- Benzamidine
- benzenecarboximidamide hydrochloride
- 3-Bromobenzyl alcohol
- Benzyl alcohol
- 3'-Bromoacetophenone
- Acetophenone
- Benzaldehyde
4-(3-Bromophenyl)-2,6-diphenylpyrimidine Preparation Products
4-(3-Bromophenyl)-2,6-diphenylpyrimidine 関連文献
-
Chieh-Kai Chan,Yi-Hsiu Chung,Cheng-Chung Wang RSC Adv. 2022 12 27281
4-(3-Bromophenyl)-2,6-diphenylpyrimidineに関する追加情報
4-(3-Bromophenyl)-2,6-Diphenylpyrimidine: A Comprehensive Overview
The compound with CAS No 864377-28-6, known as 4-(3-bromophenyl)-2,6-diphenylpyrimidine, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound belongs to the pyrimidine family of heterocyclic compounds, which are widely recognized for their versatile applications in drug discovery and advanced materials. The molecule's structure is characterized by a pyrimidine ring system substituted with two phenyl groups at positions 2 and 6, and a bromophenyl group at position 4. This unique combination of substituents imparts distinctive electronic and steric properties to the molecule, making it a valuable candidate for various research and industrial applications.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of 4-(3-bromophenyl)-2,6-diphenylpyrimidine through a variety of methodologies. One notable approach involves the use of microwave-assisted synthesis, which has been shown to significantly accelerate reaction times while maintaining high yields. This method leverages the ability of microwave irradiation to enhance reaction kinetics by promoting the formation of reactive intermediates. The bromophenyl group at position 4 plays a critical role in modulating the electronic properties of the molecule, making it amenable to further functionalization and exploration in drug design.
The structural features of 4-(3-bromophenyl)-2,6-diphenylpyrimidine make it an attractive candidate for applications in medicinal chemistry. Pyrimidine derivatives are well-known for their ability to interact with biological targets such as kinases and proteases, which are key players in various disease pathways. Recent studies have demonstrated that this compound exhibits promising activity against certain cancer cell lines, suggesting its potential as a lead compound in anticancer drug development. The presence of the bromine atom at position 3 of the phenyl ring introduces additional electronic effects that can be exploited to optimize binding affinity and selectivity.
In addition to its pharmacological applications, 4-(3-bromophenyl)-2,6-diphenylpyrimidine has also been explored for its potential in materials science. The molecule's planar structure and conjugated π-system make it suitable for use in organic electronics, particularly in applications such as organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs). Recent research has focused on incorporating this compound into thin-film transistor devices, where its electronic properties contribute to enhanced charge transport characteristics. The diphenyl substituents at positions 2 and 6 further stabilize the molecule's structure, facilitating its integration into advanced electronic materials.
The synthesis of 4-(3-bromophenyl)-2,6-diphenylpyrimidine typically involves multi-step processes that require precise control over reaction conditions. One common approach involves the condensation of amines with carbonyl compounds under high-temperature conditions or through catalytic systems such as palladium-catalyzed coupling reactions. The bromophenyl group is introduced via electrophilic substitution reactions or through directed metallation strategies. These methods ensure high regioselectivity and yield high-purity products suitable for both academic research and industrial scale-up.
From an environmental standpoint, the handling and disposal of 4-(3-bromophenyl)-2,6-diphenylpyrimidine must adhere to established safety protocols to minimize potential risks associated with its use. While no specific hazardous properties have been identified for this compound under normal conditions, proper precautions should be taken during synthesis and application to ensure compliance with regulatory standards.
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